3-(6-Bromopyridin-3-yl)acrylic acid
Overview
Description
3-(6-Bromopyridin-3-yl)acrylic acid, also known by its IUPAC name (2E)-3-(6-bromo-3-pyridinyl)-2-propenoic acid, is a chemical compound with the molecular formula C8H6BrNO2 and a molecular weight of 228.05 g/mol . This compound is characterized by the presence of a bromine atom attached to the pyridine ring and an acrylic acid moiety, making it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 3-pyridylacrylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of 3-(6-Bromopyridin-3-yl)acrylic acid may involve large-scale bromination reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and precise control of reaction conditions ensures consistent product quality and minimizes the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3-(6-Bromopyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction Reactions: The acrylic acid moiety can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are utilized.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions yield various substituted pyridine derivatives, while coupling reactions produce biaryl compounds .
Scientific Research Applications
3-(6-Bromopyridin-3-yl)acrylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Bromopyridin-3-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The bromine atom on the pyridine ring can participate in halogen bonding, while the acrylic acid moiety can form hydrogen bonds and interact with various enzymes and receptors . These interactions can modulate biological activities and influence the compound’s pharmacological properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloropyridin-3-yl)acrylic acid
- 3-(6-Fluoropyridin-3-yl)acrylic acid
- 3-(6-Iodopyridin-3-yl)acrylic acid
Uniqueness
Compared to its analogs, 3-(6-Bromopyridin-3-yl)acrylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and physicochemical properties. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
(E)-3-(6-bromopyridin-3-yl)prop-2-enoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c9-7-3-1-6(5-10-7)2-4-8(11)12/h1-5H,(H,11,12)/b4-2+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIMKUQFGDVIID-DUXPYHPUSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC=C1/C=C/C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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